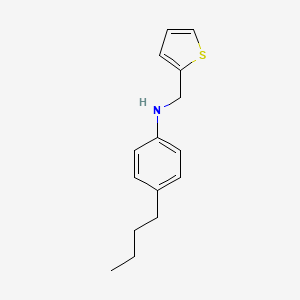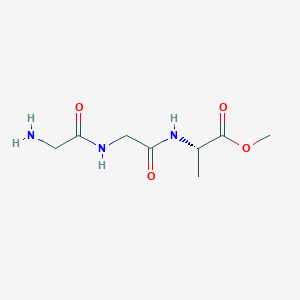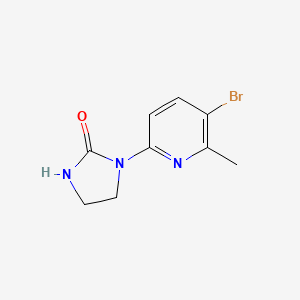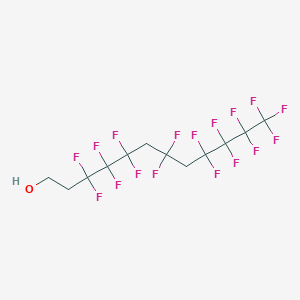
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol is a fluorinated alcohol compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and hydrophobicity. This compound is of interest in various scientific fields due to its distinctive chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol typically involves the fluorination of dodecan-1-ol. This can be achieved through various methods, including direct fluorination using elemental fluorine or electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to a fluorinated alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its role in the development of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its chemical resistance and hydrophobicity.
Mécanisme D'action
The mechanism by which 3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: A fluorinated acrylate monomer used in coatings and surface modifications.
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl isocyanate: Used in the synthesis of fluorinated polymers and materials.
Uniqueness
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-Heptadecafluorododecan-1-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination imparts distinct properties that are valuable in various applications, particularly where high chemical resistance and hydrophobicity are required.
Propriétés
Formule moléculaire |
C12H9F17O |
|---|---|
Poids moléculaire |
492.17 g/mol |
Nom IUPAC |
3,3,4,4,5,5,7,7,9,9,10,10,11,11,12,12,12-heptadecafluorododecan-1-ol |
InChI |
InChI=1S/C12H9F17O/c13-5(14,3-7(17,18)9(21,22)6(15,16)1-2-30)4-8(19,20)10(23,24)11(25,26)12(27,28)29/h30H,1-4H2 |
Clé InChI |
ZKFGRXQMIJDIKX-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(C(C(CC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



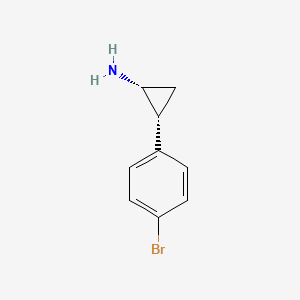
![(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol](/img/structure/B12830883.png)

![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)

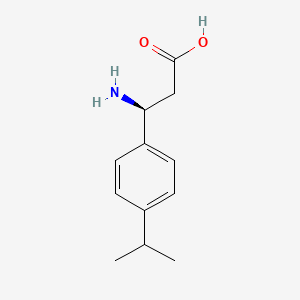
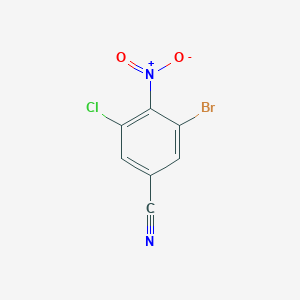
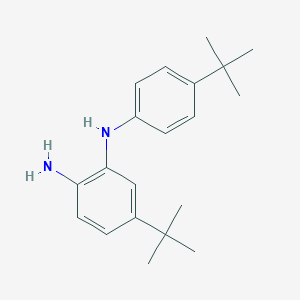

![N-Ethyl-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12830954.png)
